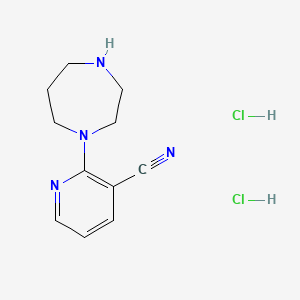
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” is a chemical compound with the molecular formula C11H15ClN4 . It is also known by its IUPAC name 2-(1,4-diazepan-1-yl)nicotinonitrile dihydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” consists of a pyridine ring attached to a diazepane ring . The compound has a molecular weight of 238.72 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” include a molecular weight of 238.72 . The compound is an oil at room temperature .科学的研究の応用
Medicinal Chemistry: Antimicrobial and Antiviral Agent Development
Pyridine compounds, including derivatives like 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride , are known for their antimicrobial and antiviral properties . The structure of this compound, which includes a pyridine nucleus, can be essential for the synthesis of new drugs with potential therapeutic applications against infectious diseases.
Pharmacology: Drug Formulation and Carrier Systems
In pharmacology, the compound’s ability to form salts, such as the dihydrochloride form, can be leveraged to improve the solubility and stability of pharmaceuticals . This enhances drug delivery and efficacy, making it a valuable asset in developing new medication formulations.
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s unique chemical structure allows it to be used as a standard or reagent in analytical techniques such as NMR, HPLC, LC-MS, and UPLC . This aids in the identification and quantification of substances, as well as in the study of chemical interactions and reactions.
Biochemistry Research: Enzyme and Receptor Studies
In biochemistry, 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride can be used to study enzyme interactions and receptor binding due to its structural specificity . It can act as an inhibitor or activator in enzymatic assays, helping to elucidate biological pathways and mechanisms.
Environmental Science: Pollutant Detection and Analysis
The compound’s reactivity and detectability make it suitable for environmental monitoring and analysis. It can be used to trace chemical pollutants or to study their degradation under various environmental conditions .
Industrial Applications: Chemical Synthesis and Material Science
In industrial chemistry, this compound can serve as a building block for the synthesis of complex molecules. Its reactive sites allow for various chemical modifications, which can lead to the development of new materials with desired properties .
Safety and Hazards
特性
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUZWSPIDEFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

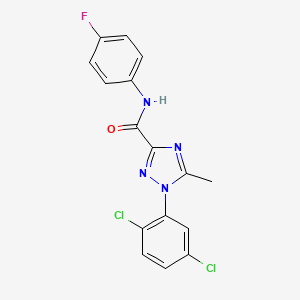
![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)

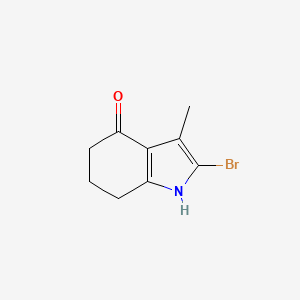
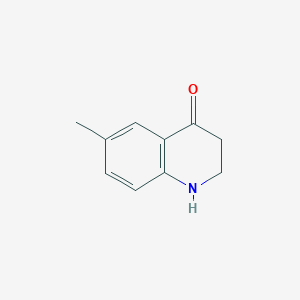
![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)
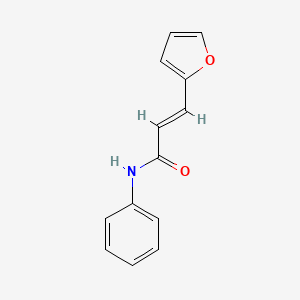
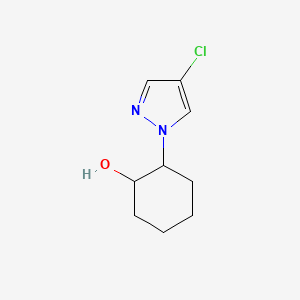

![4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2985633.png)
![3-ethoxy-6H-benzo[c]chromen-6-one](/img/structure/B2985635.png)


